molecular formula C9H12N4 B8701951 2-propyl-1H-imidazo[4,5-b]pyridin-5-amine

2-propyl-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B8701951
M. Wt: 176.22 g/mol
InChI Key: WWWPKOISYVKXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyl-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structural resemblance between imidazopyridines and purines has prompted extensive research into their medicinal potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-1H-imidazo[4,5-b]pyridin-5-amine typically involves the condensation of pyridine-2,3-diamine with appropriate carboxylic acids or their equivalents. One common method includes the condensation-dehydration reaction of pyridine-2,3-diamine with carboxylic acids under oxidative conditions . Another approach involves the use of aldehydes in the presence of oxidative agents .

Industrial Production Methods

Industrial production of imidazopyridines, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon, Raney nickel, and various other metal catalysts are used to facilitate the reactions . The choice of catalyst and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-propyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce fully or partially reduced imidazopyridine derivatives .

Scientific Research Applications

2-propyl-1H-imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and therapeutic potential. The presence of the amino group and the propyl substituent can enhance its interaction with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-propyl-1H-imidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C9H12N4/c1-2-3-8-11-6-4-5-7(10)12-9(6)13-8/h4-5H,2-3H2,1H3,(H3,10,11,12,13)

InChI Key

WWWPKOISYVKXKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-butyramido-2-propylimidazo[4,5-b]pyridine (250 mg, 1.07 mmol), MeOH (20 mL), and concentrated aqueous HCl (2 mL) was heated to 45° C. for 16 hours. Concentration and neutralization with NaHCO3 gave 150 mg of the title compound as a glass.
Name
5-butyramido-2-propylimidazo[4,5-b]pyridine
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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